6-Nitro-1H-indazol-5-OL

Catalog No.
S14194327
CAS No.
724767-16-2
M.F
C7H5N3O3
M. Wt
179.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-1H-indazol-5-OL

CAS Number

724767-16-2

Product Name

6-Nitro-1H-indazol-5-OL

IUPAC Name

6-nitro-1H-indazol-5-ol

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

InChI

InChI=1S/C7H5N3O3/c11-7-1-4-3-8-9-5(4)2-6(7)10(12)13/h1-3,11H,(H,8,9)

InChI Key

WDWWNOYGPABLEN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)[N+](=O)[O-]

6-Nitro-1H-indazol-5-ol is an organic compound belonging to the indazole family, characterized by a nitro group at the sixth position and a hydroxyl group at the fifth position of the indazole ring. Its molecular formula is C7H6N4O3C_7H_6N_4O_3, and it has a molecular weight of approximately 178.15 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in cancer research and pharmacological studies.

The chemical behavior of 6-nitro-1H-indazol-5-ol includes various reactions typical of nitro-substituted indazoles. Notably:

  • Reactions with Formaldehyde: The compound can react with formaldehyde under acidic conditions, leading to the formation of methanol derivatives. This reaction pathway has been studied using nuclear magnetic resonance techniques to elucidate the mechanism involved .
  • Formation of Derivatives: 6-Nitro-1H-indazol-5-ol can undergo further transformations to yield derivatives such as 1-(2-chloroethyl)-6-nitro-1H-indazole when reacted with chloroethyl compounds .

These reactions highlight the versatility of 6-nitro-1H-indazol-5-ol in synthetic organic chemistry.

6-Nitro-1H-indazol-5-ol exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The inhibition of IDO1 by this compound affects the kynurenine pathway, leading to anti-proliferative effects in various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 0.4 mM against human colorectal cancer cells (HCT116) indicating its potential as an anti-cancer agent.

Several synthetic routes have been developed for the production of 6-nitro-1H-indazol-5-ol:

  • Hydrazine Hydrate Reaction: The compound can be synthesized by reacting hydrazine hydrate with nitro-substituted indazoles under controlled conditions, yielding various derivatives through multi-step reactions .
  • Transition Metal-Catalyzed Reactions: Recent advancements include the use of transition metal catalysts to facilitate the formation of indazoles from simpler precursors, enhancing yield and selectivity.
  • Direct Nitro Group Introduction: The introduction of the nitro group can be achieved via nitration reactions on suitable indazole precursors, followed by subsequent functionalization at the hydroxyl position.

The applications of 6-nitro-1H-indazol-5-ol extend across various fields:

  • Pharmaceutical Development: Due to its inhibitory action on IDO1, this compound is being explored for its potential in developing anti-cancer therapies.
  • Biochemical Research: It serves as a biochemical reagent in life sciences research, aiding in studies related to enzyme inhibition and metabolic pathways.

Studies on the interactions of 6-nitro-1H-indazol-5-ol with biological targets have revealed its role as a potent inhibitor of IDO1. This interaction not only reduces kynurenine production but also influences immune responses and tumor microenvironments. The compound's ability to induce cell cycle arrest at specific phases further underscores its potential therapeutic benefits .

Several compounds share structural similarities with 6-nitro-1H-indazol-5-ol, including:

Compound NameStructural FeaturesUnique Properties
5-NitroindazoleNitro group at position fiveExhibits antifungal properties
4-NitroindazoleNitro group at position fourKnown for antibacterial activity
IndazoleBasic structure without nitro groupsLess potent in biological applications

Uniqueness

The unique positioning of the nitro and hydroxyl groups in 6-nitro-1H-indazol-5-ol distinguishes it from other similar compounds, contributing to its specific mode of action against IDO1 and its resultant biological effects.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

179.03309103 g/mol

Monoisotopic Mass

179.03309103 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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